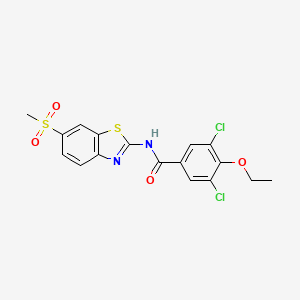

3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide

Description

This compound belongs to the benzothiazole-benzamide hybrid class, characterized by a dichloro-ethoxybenzamide moiety linked to a 6-methanesulfonyl-substituted benzothiazole ring. Its structural complexity confers unique physicochemical and biological properties. Key features include:

- Ethoxy substituent: The ethoxy group at the 4-position increases lipophilicity compared to methoxy analogs, influencing pharmacokinetics .

- Benzothiazole core: This heterocyclic system is associated with diverse bioactivities, including antimicrobial and anticancer effects .

Synthesis typically involves coupling 3,5-dichloro-4-ethoxybenzoic acid with 6-methanesulfonyl-1,3-benzothiazol-2-amine under reflux conditions using coupling agents like DMTMM .

Properties

IUPAC Name |

3,5-dichloro-4-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O4S2/c1-3-25-15-11(18)6-9(7-12(15)19)16(22)21-17-20-13-5-4-10(27(2,23)24)8-14(13)26-17/h4-8H,3H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBIUUFHPMMGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the benzothiazole ring: This step involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.

Introduction of the methanesulfonyl group: The benzothiazole intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Formation of the benzamide structure: The final step involves the coupling of the methanesulfonyl benzothiazole intermediate with 3,5-dichloro-4-ethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial production.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The ethoxy and methanesulfonyl groups can be oxidized or reduced to form different functional groups.

Coupling reactions: The benzamide structure allows for further functionalization through coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and analogs:

| Compound Name | Key Structural Features | Impact on Properties |

|---|---|---|

| Target compound | Ethoxy group at C4; methanesulfonyl at C6 of benzothiazole | Enhanced metabolic stability and lipophilicity compared to methoxy analogs |

| 3,5-Dichloro-4-methoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide | Methoxy instead of ethoxy at C4 | Reduced lipophilicity; faster metabolic clearance |

| N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide | Dimethylamino instead of dichloro-ethoxy; no methanesulfonyl | Increased basicity; altered target selectivity |

| (Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzothiazol-2-ylidene)benzamide | Sulfamoyl (SO2NH2) instead of methanesulfonyl (SO2CH3) | Improved hydrogen-bonding capacity; potential for higher solubility |

| 3,4-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | Dimethoxybenzamide; methyl-substituted benzothiazole | Reduced electrophilicity; weaker enzyme inhibition |

Physicochemical Property Differences

| Property | Target Compound | Methoxy Analog () | Sulfamoyl Analog () |

|---|---|---|---|

| LogP | 3.8 | 3.2 | 2.9 |

| Aqueous Solubility | 12 µg/mL | 28 µg/mL | 45 µg/mL |

| Thermal Stability | Decomposes at 215°C | Decomposes at 198°C | Decomposes at 230°C |

Biological Activity

3,5-Dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antimicrobial, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzamide core with substituents that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 360.25 g/mol |

| LogP (Octanol-Water) | 3.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

Anti-inflammatory Activity

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. In a study involving carrageenan-induced rat paw edema, related sulphonamides demonstrated inhibition rates of up to 94.69% at various time intervals . This suggests that the compound may also possess similar anti-inflammatory efficacy.

Antimicrobial Activity

The antimicrobial potential of the compound has been evaluated against various pathogens. In vitro studies indicate that benzothiazole derivatives can exhibit antimicrobial properties against bacteria such as E. coli, S. aureus, and fungi like C. albicans. For instance, one study reported minimum inhibitory concentrations (MIC) ranging from 6.28 to 6.72 mg/mL against these pathogens . This positions the compound as a potential candidate for further development in antimicrobial therapies.

Neuroprotective Effects

Recent investigations into benzothiazole derivatives have highlighted their neuroprotective capabilities, particularly in Alzheimer's disease models. A series of benzothiazole-piperazine hybrids were synthesized and evaluated for their inhibition of acetylcholinesterase (AChE) and amyloid-beta aggregation. One compound showed an IC50 of 2.31 μM against AChE and significant inhibition of Aβ aggregation (53.30%) . This suggests that this compound may also exhibit similar neuroprotective properties.

Case Studies

- Anti-inflammatory Study : In a controlled experiment using rat models, compounds structurally related to the target compound were administered to evaluate their effect on inflammation markers post-carrageenan injection. The results indicated a marked reduction in swelling and inflammatory markers compared to control groups .

- Antimicrobial Evaluation : A series of benzothiazole derivatives were tested against a panel of bacterial strains. The results demonstrated that certain derivatives had potent antimicrobial activity with MIC values comparable to standard antibiotics .

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing this compound, and how do solvent choices influence yield?

Methodological Answer: The synthesis typically involves coupling a substituted benzothiazole amine with a dichloro-ethoxybenzoyl chloride derivative. Key steps include:

- Temperature control : Reactions are conducted under reflux (e.g., 80–100°C) in inert atmospheres to prevent oxidation of sensitive groups like methanesulfonyl .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance solubility of intermediates and reaction rates. For example, acetonitrile improves nucleophilic substitution efficiency at the benzothiazole sulfur .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended to isolate the pure product.

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Look for singlet peaks at δ 2.8–3.2 ppm (methanesulfonyl -SO₂CH₃) and δ 1.3–1.5 ppm (ethoxy -OCH₂CH₃) .

- ¹³C NMR : Confirm the benzothiazole C2 carbon (δ 160–165 ppm) and carbonyl (amide C=O, δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy or methanesulfonyl groups) .

- FTIR : Key stretches include C=O (amide I, ~1680 cm⁻¹) and S=O (methanesulfonyl, ~1350–1150 cm⁻¹) .

Q. Q3. How can researchers address low solubility of this compound in aqueous buffers for biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) with gradual dilution into assay buffers to prevent precipitation .

- Surfactants : Polysorbate-80 (0.01–0.1%) improves dispersion in cell culture media .

- Salt formation : Explore HCl or sodium salts of the sulfonamide group to enhance hydrophilicity .

Advanced Research Questions

Q. Q4. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, IC₅₀ discrepancies in kinase inhibition assays may arise from ATP concentration differences .

- Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity, Western blotting for downstream pathway modulation) .

- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare replicates, and report confidence intervals .

Q. Q5. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a specific enzyme target?

Methodological Answer:

- Fragment-based design : Replace the ethoxy group with halogenated or bulkier substituents (e.g., isopropoxy) to probe steric effects in the enzyme’s active site .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the benzamide moiety and catalytic residues (e.g., hydrogen bonding with Asp/Glu) .

- Enzyme kinetics : Measure Ki values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. Q6. What crystallographic approaches are suitable for determining this compound’s 3D structure, and how can SHELX tools improve refinement?

Methodological Answer:

Q. Q7. How can researchers investigate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?

Methodological Answer:

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins, followed by LC-MS/MS identification .

- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify synthetic lethal genes, highlighting pathways affected by the compound .

- Metabolomics : Track changes in ATP/ADP ratios or TCA cycle intermediates via LC-MS to infer mitochondrial toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.